molecular formula C9H13NO B1338071 (S)-1-Amino-3-phenylpropan-2-ol CAS No. 133522-38-0

(S)-1-Amino-3-phenylpropan-2-ol

Cat. No. B1338071
CAS RN: 133522-38-0
M. Wt: 151.21 g/mol
InChI Key: JIIXMZQZEAAIJX-VIFPVBQESA-N
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Description

-(S)-1-Amino-3-phenylpropan-2-ol, also known as S-AMP, is an important organic molecule found in nature, with a wide range of applications in the scientific research field. It is a chiral molecule, meaning that it has two non-superimposable mirror image forms, which can be distinguished by their different optical activities. S-AMP is a versatile compound, with a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-apoptotic and anti-cancer activities. It is also a key intermediate in the synthesis of various pharmaceuticals and other compounds, as well as a substrate for biotransformation.

Scientific Research Applications

Photocatalysis

(S)-1-Amino-3-phenylpropan-2-ol: may be utilized in the synthesis of nanocomposites for photocatalytic applications. These nanocomposites, such as TiO2/PPy (titanium dioxide/polypyrrole) , are promising for the degradation of contaminants using sustainable solar energy . The compound could potentially enhance the photocatalytic efficiency by altering the semiconductor’s surface and decreasing the bandgap energy, leading to improved degradation rates of pollutants.

Electrochemical Energy Storage

In the realm of electrochemical energy storage , (S)-1-Amino-3-phenylpropan-2-ol could be involved in the synthesis of two-dimensional manganese-based materials . These materials are noted for their high surface area-to-volume ratio and rich redox states, which are beneficial for applications in batteries and supercapacitors.

Precision Timing Devices

The compound might find application in the development of optical cesium atomic clocks . These devices require precise and stable chemical compounds for the optical pumping technology that ensures nanosecond precision in timing, crucial for critical infrastructure and defense operations .

Sensory Polymers

(S)-1-Amino-3-phenylpropan-2-ol: could be a key ingredient in the creation of sensory polymers . These polymers are active systems capable of precise detection and interaction, which are essential for innovations in smart materials and biomedical diagnostics .

properties

IUPAC Name

(2S)-1-amino-3-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIXMZQZEAAIJX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511737
Record name (2S)-1-Amino-3-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Amino-3-phenylpropan-2-ol

CAS RN

133522-38-0
Record name (2S)-1-Amino-3-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-amino-3-phenylpropan-2-ol
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Synthesis routes and methods I

Procedure details

To a stirring solution of 1-azido-3-phenyl-propan-2-ol (590 mg, 3.4 mmol) in 20 mL methanol under a nitrogen atmosphere was added 10 mg of Pd(OH)2/C (10%). Hydrogen gas was delivered via balloon. The solution was stirred overnight at room temperature. The catalyst was removed by filtering the solution through a bed of celite, and the filtrate was concentrated to give a clear oil under reduced pressure. M+1=152.
Name
1-azido-3-phenyl-propan-2-ol
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-(phenylmethyl)oxirane (7.5 g, 56.3 mmol) in NH4OH (100 mL) was stirred at 25° C. in a sealed tube. After 12 h, the solution was concentrated and used directly: LCMS (ES) m/e 152 (M+H)+.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A procedure similar to that described in Preparation 13 was repeated, except that 6.0 g of 3-phenyl-2-hydroxypropylazide (prepared as described in Preparation 16), 2.6 g of lithium aluminum hydride and 300 ml of anhydrous tetrahydrofuran were used, to give 5.26 g of the title compound, melting at 64° C. to 66° C.
Name
3-phenyl-2-hydroxypropylazide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

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